Sigma-1 Receptor Affinity Advantage vs. Unsubstituted Analog
The target compound demonstrates measurable sigma-1 receptor (σ1R) binding affinity (Ki = 537 nM) as determined by [³H]pentazocine displacement in guinea pig brain membranes [1]. In contrast, 1-(4-methylbenzyl)piperazine—the direct analog lacking the N4-isopropyl group—shows negligible σ1R affinity with Ki > 10,000 nM under comparable assay conditions [2]. This represents a ≥18.6-fold enhancement in binding affinity conferred exclusively by the N4-isopropyl substitution.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 537 nM |
| Comparator Or Baseline | 1-(4-Methylbenzyl)piperazine: Ki > 10,000 nM |
| Quantified Difference | ≥18.6-fold higher affinity for the target compound |
| Conditions | Displacement of [³H]pentazocine from sigma-1 receptor in guinea pig brain membranes; incubation 150 min. |
Why This Matters
Procurement of the N4-unsubstituted analog for σ1R-targeted studies would yield a compound essentially inactive at the primary target, invalidating any SAR or screening conclusions.
- [1] BindingDB Entry BDBM50405529 (CHEMBL4650909). Ki = 537 nM, displacement of [³H]pentazocine from sigma-1 receptor, guinea pig brain membranes. View Source
- [2] ChEMBL/BindingDB affinity data for 1-(4-Methylbenzyl)piperazine. Ki > 10,000 nM at sigma-1 receptor. View Source
